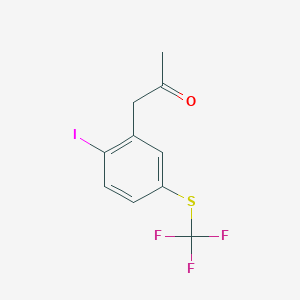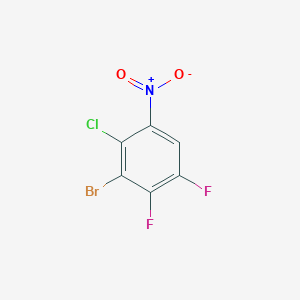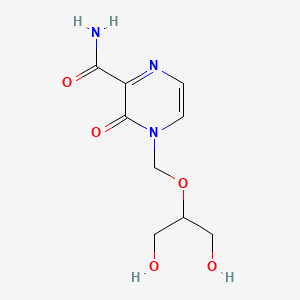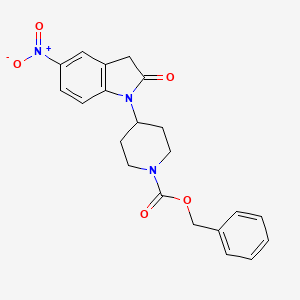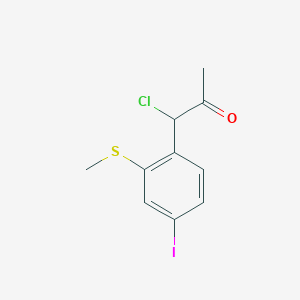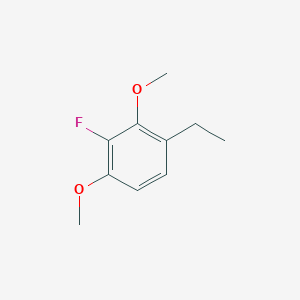
1,3-Dimethoxy-4-ethyl-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethoxy-4-ethyl-2-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by methoxy groups (-OCH3), the hydrogen at position 4 is replaced by an ethyl group (-C2H5), and the hydrogen at position 2 is replaced by a fluorine atom (F)
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-4-ethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a fluorobenzene derivative is reacted with ethyl and methoxy substituents under specific conditions to achieve the desired product. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an anhydrous environment to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
1,3-Dimethoxy-4-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
科学研究应用
1,3-Dimethoxy-4-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Dimethoxy-4-ethyl-2-fluorobenzene involves its interaction with various molecular targets. The methoxy and ethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
相似化合物的比较
Similar Compounds
- 1,3-Dimethoxy-4-fluorobenzene
- 1,3-Dimethoxy-4-ethylbenzene
- 1,3-Dimethoxy-2-fluorobenzene
Uniqueness
1,3-Dimethoxy-4-ethyl-2-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and ethyl groups, along with the fluorine atom, makes it a versatile compound for various applications, distinguishing it from other similar compounds .
属性
分子式 |
C10H13FO2 |
|---|---|
分子量 |
184.21 g/mol |
IUPAC 名称 |
1-ethyl-3-fluoro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)9(11)10(7)13-3/h5-6H,4H2,1-3H3 |
InChI 键 |
DCQLHVQZIARMQR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C=C1)OC)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


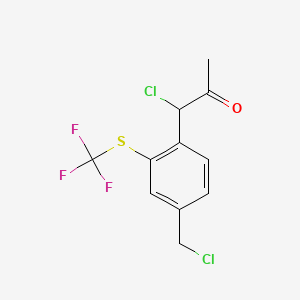
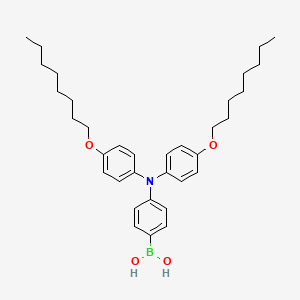
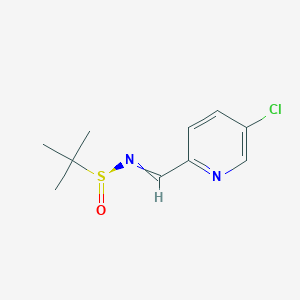
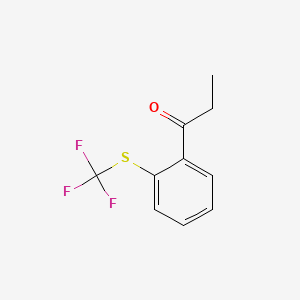
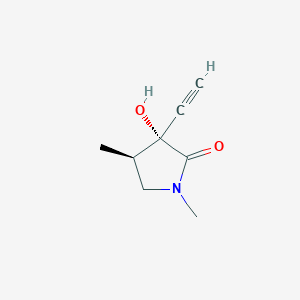
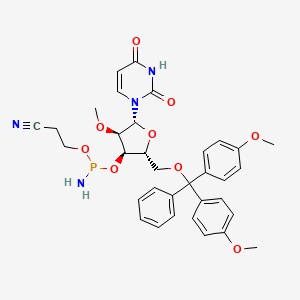
![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
